molecular formula C15H28O2 B14658998 Methyl tetradec-7-enoate CAS No. 49592-98-5

Methyl tetradec-7-enoate

Cat. No.: B14658998
CAS No.: 49592-98-5
M. Wt: 240.38 g/mol
InChI Key: IWXVCJGSCBUTCJ-UHFFFAOYSA-N
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Description

Methyl tetradec-7-enoate is an organic compound belonging to the ester family. It is characterized by a long carbon chain with a double bond at the seventh position and a methyl ester functional group. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl tetradec-7-enoate can be synthesized through several methods. One common approach involves the esterification of tetradec-7-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl tetradec-7-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Methyl tetradec-7-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl tetradec-7-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in lipid metabolism, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl tetradec-7-enoate can be compared with other similar compounds such as:

    Methyl tetradecanoate: Lacks the double bond, making it less reactive in certain chemical reactions.

    Methyl hexadec-7-enoate: Has a longer carbon chain, which can affect its physical properties and reactivity.

Uniqueness: The presence of the double bond at the seventh position in this compound gives it unique reactivity and properties compared to its saturated and longer-chain analogs. This makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

49592-98-5

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

methyl tetradec-7-enoate

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h8-9H,3-7,10-14H2,1-2H3

InChI Key

IWXVCJGSCBUTCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCC(=O)OC

Origin of Product

United States

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